molecular formula C14H12N2O2S B5767723 3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide

3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide

Cat. No. B5767723
M. Wt: 272.32 g/mol
InChI Key: FGDFGRDRAJSUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide, also known as MTCB, is a synthetic compound that belongs to the benzofuran family. It has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide is not fully understood. However, it has been suggested that this compound exerts its neuroprotective effect by activating the Nrf2/ARE signaling pathway, which regulates the expression of antioxidant and detoxifying enzymes. In addition, this compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammatory responses. Moreover, this compound has been reported to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In a study by Zhang et al. (2019), this compound was found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide-stimulated macrophages. Moreover, this compound has been reported to increase the expression of antioxidant enzymes such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1 in neuronal cells. In addition, this compound has been shown to inhibit the proliferation and induce apoptosis of cancer cells.

Advantages and Limitations for Lab Experiments

3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. Moreover, it exhibits various biochemical and physiological effects, making it a suitable candidate for studying the mechanisms of action of various diseases. However, there are also limitations associated with the use of this compound in lab experiments. One of the limitations is that the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results obtained from experiments. Additionally, the toxicity and pharmacokinetics of this compound have not been thoroughly investigated, which limits its potential use in animal studies and clinical trials.

Future Directions

There are several future directions for the study of 3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide. One of the future directions is to investigate the toxicity and pharmacokinetics of this compound in animal models. This will provide valuable information on the safety and efficacy of this compound for potential use in clinical trials. Another future direction is to study the mechanism of action of this compound in more detail. This will provide a better understanding of the molecular pathways involved in the biochemical and physiological effects of this compound. Moreover, future studies can focus on the development of this compound derivatives with improved pharmacokinetic and therapeutic properties.

Synthesis Methods

The synthesis of 3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide involves the reaction of 2-amino-5-methylthiazole with 3-methyl-2-benzofuran-1-carboxylic acid chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide has been studied for its potential use in various scientific research applications such as neuroprotection, anti-inflammatory, and anticancer agent. In a study conducted by Ouyang et al. (2020), this compound was found to have a neuroprotective effect against oxidative stress-induced neuronal cell death in vitro. Another study by Zhang et al. (2019) demonstrated that this compound exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Additionally, this compound has also been investigated for its potential use as an anticancer agent. A study by Li et al. (2019) showed that this compound inhibited the growth and induced apoptosis of human breast cancer cells in vitro.

properties

IUPAC Name

3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-8-7-15-14(19-8)16-13(17)12-9(2)10-5-3-4-6-11(10)18-12/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDFGRDRAJSUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.